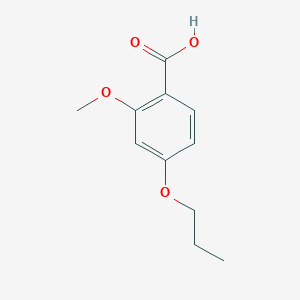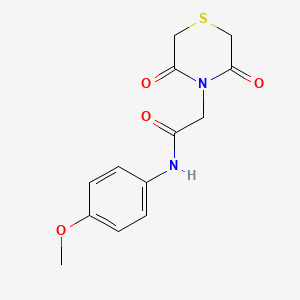
2-(3,5-dioxothiomorpholin-4-yl)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(3,5-dioxothiomorpholin-4-yl)-N-(4-methoxyphenyl)acetamide" is a derivative of acetamide and is structurally related to a class of compounds that have been studied for their potential therapeutic applications. Although the exact compound is not directly mentioned in the provided papers, the papers discuss similar compounds with morpholin-3-yl and thiazolidin-5-yl moieties, which are of interest due to their biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that are designed to yield targeted derivatives with potential biological activities. For instance, the synthesis of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as antifungal agents was achieved by introducing a gem-dimethyl group on the morpholin-2-one core, which improved plasmatic stability while maintaining antifungal activity . Similarly, novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives were synthesized in good yields using conventional, mild reaction conditions . These methods could potentially be adapted for the synthesis of "2-(3,5-dioxothiomorpholin-4-yl)-N-(4-methoxyphenyl)acetamide".
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. The presence of the morpholin-3-yl and thiazolidin-5-yl groups in the compounds mentioned in the papers suggests that these moieties are significant for the compounds' biological functions. The structural features, such as the substitution pattern on the morpholine ring and the presence of a thiazolidine ring, are likely to influence the biological activity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the functional groups present in the molecule. The papers do not provide detailed chemical reaction mechanisms, but it is evident that the acetamide moiety can undergo various chemical transformations, which are essential for the synthesis of the derivatives with desired biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, stability, and reactivity, are important for their biological efficacy and pharmacokinetic profile. For example, the introduction of a gem-dimethyl group in one of the studied compounds improved its plasmatic stability . The compounds' hypoglycemic and anti-inflammatory activities suggest that they have favorable interactions with biological targets, which could be attributed to their chemical properties .
Aplicaciones Científicas De Investigación
Crystal Structures
- Structural Analysis : A study explored the crystal structures of compounds similar to 2-(3,5-dioxothiomorpholin-4-yl)-N-(4-methoxyphenyl)acetamide, providing insights into their molecular configurations and potential applications in material science and molecular engineering (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Antimicrobial and Hemolytic Activity
- Pharmacological Activities : Research on derivatives of this compound revealed their potential as antimicrobial agents. They exhibited activity against various microbial species, which could have implications in developing new antimicrobial drugs (Gul et al., 2017).
Antitumor Activity
- Cancer Research : A study synthesized derivatives of this compound and tested them for cytostatic activity in vitro against leukemia and mammary tumor cells, indicating potential applications in cancer treatment (Ambros, Angerer, & Wiegrebe, 1988).
Structural Properties of Related Compounds
- Chemical Properties and Applications : Investigations into the structural aspects and properties of similar amide-containing derivatives have provided insights into their potential uses in chemistry and materials science (Karmakar, Sarma, & Baruah, 2007).
Molecular Docking and Enzyme Inhibition
- Enzyme Inhibition Studies : Research has been conducted on the synthesis of related compounds and their potential as enzyme inhibitors, which could have implications in drug development and the treatment of various diseases (Virk et al., 2018).
Corrosion Inhibition
- Material Science Applications : Studies have shown that Mannich bases similar to this compound can act as effective corrosion inhibitors for mild steel in acidic solutions, suggesting their use in industrial applications (Nasser & Sathiq, 2017).
Hypoglycemic Activity
- Diabetes Research : A study reported the synthesis of novel derivatives with significant hypoglycemic activity, indicating potential applications in diabetes treatment (Nikaljea, Choudharia, & Une, 2012).
Propiedades
IUPAC Name |
2-(3,5-dioxothiomorpholin-4-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-19-10-4-2-9(3-5-10)14-11(16)6-15-12(17)7-20-8-13(15)18/h2-5H,6-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEGKPXOWJCOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)CSCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dioxothiomorpholin-4-yl)-N-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(3,5-Dichloroanilino)vinyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile](/img/structure/B3011893.png)
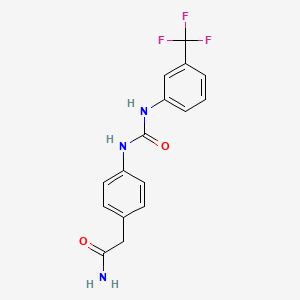
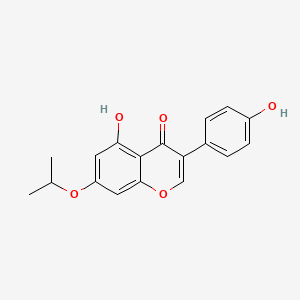

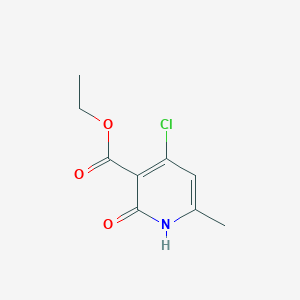
![N-(2,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3011902.png)
![3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3011903.png)
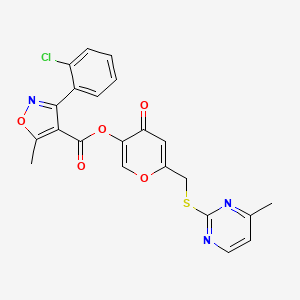
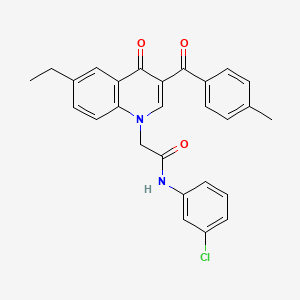
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B3011906.png)
![methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate](/img/structure/B3011907.png)
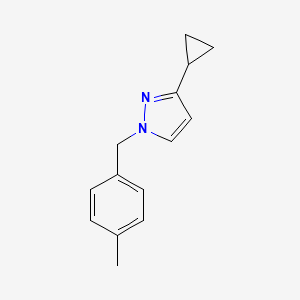
![2-Chloro-1-[1-[2-(4-fluorophenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B3011911.png)
